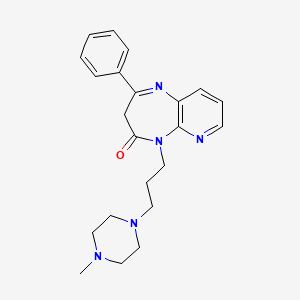
Desvenlafaxine fumarate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desvenlafaxine fumarate monohydrate is a synthetic form of the major active metabolite of venlafaxine. It is categorized as a serotonin-norepinephrine reuptake inhibitor and is primarily used as an antidepressant for the treatment of major depressive disorder . This compound was approved by the Food and Drug Administration in 2008 for medical use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Desvenlafaxine fumarate monohydrate is synthesized through a multi-step process. The synthesis begins with the preparation of the intermediate, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol. This intermediate is then reacted with fumaric acid to form desvenlafaxine fumarate. The final step involves the crystallization of the compound to obtain this compound .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis. The process is optimized for high yield and purity, and involves stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Desvenlafaxine fumarate monohydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of desvenlafaxine, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Desvenlafaxine fumarate monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the mechanisms of serotonin-norepinephrine reuptake inhibitors.
Biology: The compound is used in research to understand the biological pathways involved in depression and other mood disorders.
Medicine: It is extensively studied for its therapeutic effects in treating major depressive disorder and other psychiatric conditions.
Industry: The compound is used in the pharmaceutical industry for the development of new antidepressant medications
Wirkmechanismus
The exact mechanism of action of desvenlafaxine fumarate monohydrate is not fully understood. it is believed to exert its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which helps alleviate the symptoms of depression .
Vergleich Mit ähnlichen Verbindungen
Desvenlafaxine fumarate monohydrate is similar to other serotonin-norepinephrine reuptake inhibitors such as venlafaxine and duloxetine. it has a unique pharmacokinetic profile and a lower potential for drug-drug interactions compared to venlafaxine . The similar compounds include:
- Venlafaxine
- Duloxetine
- Milnacipran
- Levomilnacipran
This compound stands out due to its specific metabolic pathway and reduced risk of interactions with other medications .
Eigenschaften
CAS-Nummer |
313471-75-9 |
|---|---|
Molekularformel |
C20H31NO7 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate |
InChI |
InChI=1S/C16H25NO2.C4H4O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8);1H2/b;2-1+; |
InChI-Schlüssel |
YETWCSLOYUZBLK-JITBQSAISA-N |
Isomerische SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=C/C(=O)O)\C(=O)O.O |
Kanonische SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=CC(=O)O)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


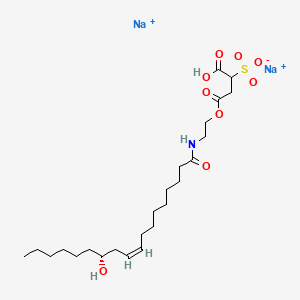
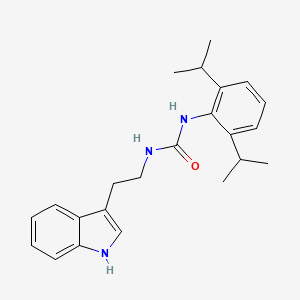
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)
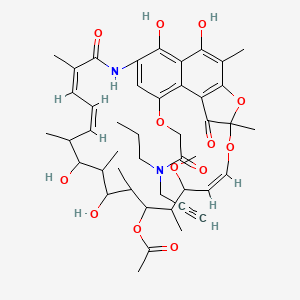


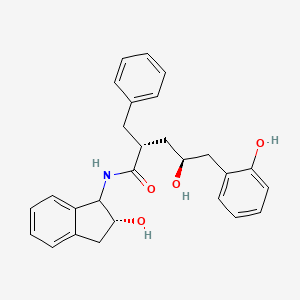
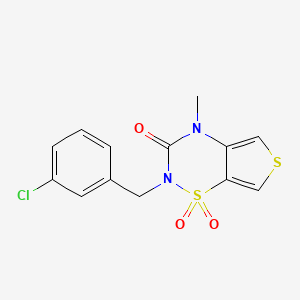
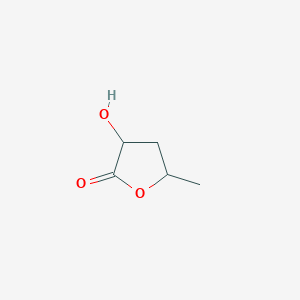

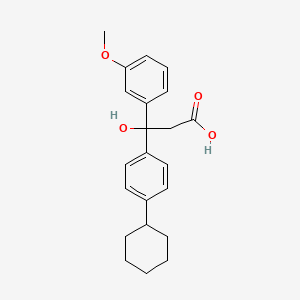
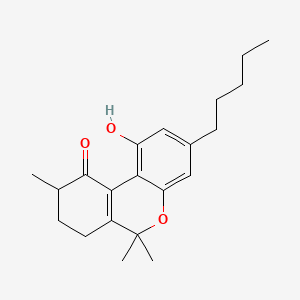
![ethyl 14-methyl-16-oxo-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12762579.png)
